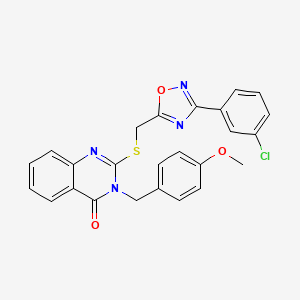
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a derivative of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial and anticancer properties, as well as its potential therapeutic applications.
Overview of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives are known for their broad spectrum of biological activities including antibacterial , antiviral , anti-inflammatory , and anticancer effects. The structural diversity of these compounds allows for significant modifications that can enhance their pharmacological profiles.
Key Biological Activities
-
Antibacterial Activity
- Quinazolin-4(3H)-one derivatives have been reported to exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the structure, such as the introduction of methoxy groups or heterocyclic substitutions, can influence their antibacterial potency significantly .
- A particular study highlighted that introducing electron-donating groups like –OCH3 at specific positions on the quinazolinone structure could either enhance or diminish antibacterial efficacy depending on the configuration .
-
Anticancer Activity
- The anticancer potential of quinazolin-4(3H)-one derivatives has been extensively documented. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma .
- For example, a derivative linked to a 1,2,3-triazole was shown to exert potent antiproliferative effects by inhibiting key signaling pathways involved in tumor growth . The cytotoxicity was often assessed using assays such as MTT or sulforhodamine B (SRB), yielding IC50 values indicative of their effectiveness against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of quinazolin-4(3H)-one derivatives is closely related to their chemical structure. The following table summarizes how various modifications impact their biological activities:
Case Studies
-
Antibacterial Efficacy Against MRSA
- A study evaluated a series of quinazolinone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds with specific substitutions showed MIC values lower than traditional antibiotics like vancomycin, indicating their potential as effective alternatives in treating resistant infections .
- Cytotoxicity in Cancer Cell Lines
属性
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGURJZAOVHCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













